4-Chlorooxane-4-carbonitrile
Description
4-Chlorooxane-4-carbonitrile is a chemical compound with the molecular formula C6H8ClNO. It is also known by its IUPAC name, 4-chlorotetrahydro-2H-pyran-4-carbonitrile. This compound is characterized by the presence of a chlorine atom and a nitrile group attached to an oxane ring. It has a molecular weight of 145.59 g/mol .
Properties
Molecular Formula |
C6H8ClNO |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
4-chlorooxane-4-carbonitrile |
InChI |
InChI=1S/C6H8ClNO/c7-6(5-8)1-3-9-4-2-6/h1-4H2 |
InChI Key |
YNBRGVZYAVNLRA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorooxane-4-carbonitrile typically involves the chlorination of tetrahydro-2H-pyran-4-carbonitrile. This reaction can be carried out using various chlorinating agents under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of 4-chlorooxane-4-carbonitrile may involve large-scale chlorination processes, utilizing efficient and cost-effective chlorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorooxane-4-carbonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed:
Substitution Reactions: Various substituted oxane derivatives.
Reduction Reactions: Amines or other reduced forms of the nitrile group.
Oxidation Reactions: Oxidized derivatives with additional functional groups.
Scientific Research Applications
4-Chlorooxane-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chlorooxane-4-carbonitrile depends on its specific application and the target molecule or pathwayFor example, the nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions .
Comparison with Similar Compounds
4-Chlorotetrahydro-2H-pyran-4-carbonitrile: A closely related compound with similar structural features.
4-Chlorotetrahydro-2H-pyran-4-carboxamide: Another derivative with a carboxamide group instead of a nitrile group.
4-Chlorotetrahydro-2H-pyran-4-carboxylic acid: A compound with a carboxylic acid group in place of the nitrile group.
Uniqueness: 4-Chlorooxane-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the oxane ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable for various applications in research and industry .
Biological Activity
4-Chlorooxane-4-carbonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 4-Chlorooxane-4-carbonitrile is attributed to its ability to interact with various biological targets. The presence of the chloro group and the cyano group are critical for its pharmacological effects. These functional groups can influence the compound's reactivity and interaction with enzymes and receptors.
1. Antimicrobial Activity
Studies have shown that 4-Chlorooxane-4-carbonitrile exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound's effectiveness against these pathogens suggests potential applications in treating bacterial infections.
2. Anticancer Activity
Research indicates that 4-Chlorooxane-4-carbonitrile may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 15.2 |
| A549 (lung cancer) | 12.8 |
The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.
3. Anti-inflammatory Activity
The compound has shown promise in reducing inflammation in various models. It was observed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of oxane compounds, including 4-Chlorooxane-4-carbonitrile. The results demonstrated a strong correlation between structural modifications and antimicrobial potency, with the chloro substituent enhancing activity against resistant strains .
Case Study 2: Anticancer Potential
In a research article focused on novel anticancer agents, 4-Chlorooxane-4-carbonitrile was tested against a panel of cancer cell lines. The findings indicated that this compound effectively inhibited cell growth through apoptosis induction, highlighting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
